molecular formula C21H20ClN3O B2487075 N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-04-7

N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2487075
CAS RN: 899961-04-7
M. Wt: 365.86
InChI Key: ZRGOKZVFIZCNTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds involves multiple steps, starting from basic building blocks to achieve the complex structures. For example, the synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a peptidomimetic derivative, indicates a multi-step process starting from (S)-pyroglutamic acid (Gloanec et al., 2002). This highlights the complexity and precision needed in synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds reveals critical insights into their potential interactions and stability. For example, the structure of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is stabilized by extensive intramolecular hydrogen bonds (Siddiqui et al., 2008). Understanding such molecular structures can help predict the behavior of "N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide".

Chemical Reactions and Properties

Chemical reactions involving similar compounds are complex, with conditions affecting the outcomes significantly. For instance, reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines can produce pyrazines, piperazinones, and quinoxalines under various conditions (Aparicio et al., 2006). Such reactions highlight the versatility and reactivity of the pyrazine core, relevant to the compound .

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding a compound's behavior in different environments. While specific data on "N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not available, studies on similar compounds provide a basis for inference. The crystal structure of related compounds, for instance, has shown significant stabilization through hydrogen bonding and π–π interactions, which could suggest similar stability for the compound of interest (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for applications in synthesis and potential pharmaceutical uses. The reactivity of pyrazine derivatives, as demonstrated by their ability to undergo various chemical reactions to produce new compounds, suggests that "N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" may also exhibit versatile chemical behavior suitable for further functionalization and exploration (Aparicio et al., 2006).

Scientific Research Applications

Quinoxaline Derivatives and Their Versatility

Quinoxaline derivatives, like N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, have a wide range of applications due to their complex structure that includes a benzene ring and a pyrazine ring. They are known for their diverse roles in fields such as pharmaceuticals, dyes, and antibiotics. Research has emphasized the antitumoral properties of quinoxaline compounds and their potential as catalyst ligands. These derivatives are synthesized through various methods, including condensation of ortho-diamines with 1,2-diketones and reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (Pareek & Kishor, 2015).

Pyrazine-based Compounds in Medicinal Chemistry

Pyrazine-based compounds are crucial in medicinal chemistry due to their unique combination of heteroatoms and aromatic moieties, enabling both polar and non-polar interactions. Their molecular interactions with proteins have been studied extensively, revealing significant binding interactions such as hydrogen bonds, π-interactions, coordination to metal ions, and halogen bonds in chloropyrazines. The binding modes often involve complex interactions, underscoring pyrazine's role as a multifaceted molecular fragment in drug-like molecules (Juhás & Zítko, 2020).

Role of Pyrazine Derivatives in Drug Development

Pyrazine derivatives are prominent in the pharmaceutical industry for their wide range of pharmacological properties. They have been patented extensively for their antibacterial, antifungal, anticancer, antidiabetic, and antiviral effects. Recent patents highlight the rapid growth of pyrazine-based candidate drugs and their potential to become clinically used drugs due to their diverse biological activities (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-7-9-16(10-8-15)20-19-6-3-11-24(19)12-13-25(20)21(26)23-18-5-2-4-17(22)14-18/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGOKZVFIZCNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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